![molecular formula C7H13NOS B168595 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- CAS No. 165261-13-2](/img/structure/B168595.png)
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-
Descripción general
Descripción
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, commonly known as 'MTSET' is a synthetic compound that has gained popularity in scientific research due to its unique properties. It is a sulfhydryl-specific reagent that has the ability to modify proteins and peptides by targeting specific cysteine residues. In
Aplicaciones Científicas De Investigación
MTSET has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET can modify cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein function. It has also been used to investigate the structure and function of ion channels, enzymes, and receptors.
Mecanismo De Acción
MTSET is a sulfhydryl-specific reagent that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSET. This modification can lead to changes in protein structure and function.
Efectos Bioquímicos Y Fisiológicos
MTSET has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. MTSET has been shown to modify the activity of potassium channels, which play a critical role in regulating membrane potential and neurotransmitter release. It has also been shown to modify the activity of G protein-coupled receptors, which are involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSET has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be added directly to protein samples. However, MTSET has some limitations. It can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. It can also have off-target effects, which can complicate data analysis.
Direcciones Futuras
There are several future directions for research involving MTSET. One area of interest is the development of new sulfhydryl-specific reagents that can target specific cysteine residues in proteins. Another area of interest is the use of MTSET in the study of protein-protein interactions. MTSET can be used to modify cysteine residues in one protein, which can then be used to study the interaction with another protein. Finally, there is interest in the use of MTSET in drug discovery. MTSET can be used to identify potential drug targets by modifying cysteine residues in proteins that are involved in disease processes.
Conclusion:
In conclusion, MTSET is a sulfhydryl-specific reagent that has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET has been shown to have a variety of biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research involving MTSET, including the development of new sulfhydryl-specific reagents and the use of MTSET in drug discovery.
Propiedades
Número CAS |
165261-13-2 |
|---|---|
Nombre del producto |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- |
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2-4-9-6)8-3-5-10-7/h6,8H,2-5H2,1H3 |
Clave InChI |
OPFPLXAEUOBWQR-UHFFFAOYSA-N |
SMILES |
CC1C2(CCO1)NCCS2 |
SMILES canónico |
CC1C2(CCO1)NCCS2 |
Otros números CAS |
165261-13-2 |
Pictogramas |
Irritant |
Sinónimos |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

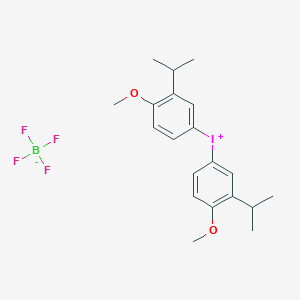
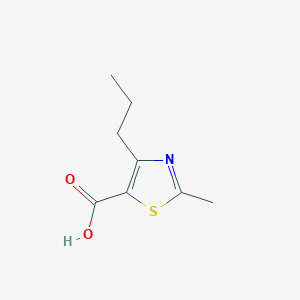
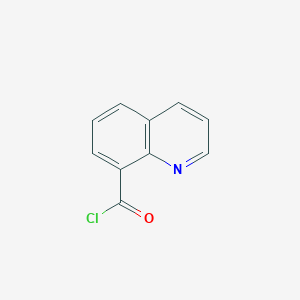
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
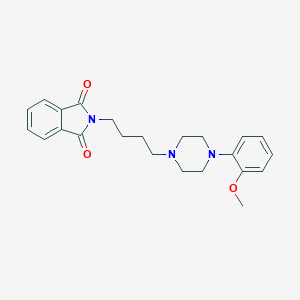
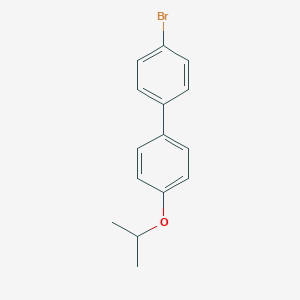
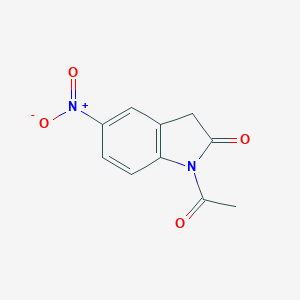
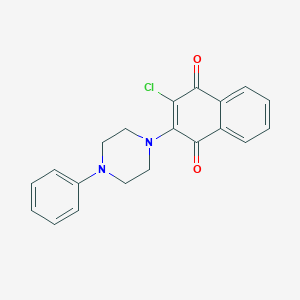
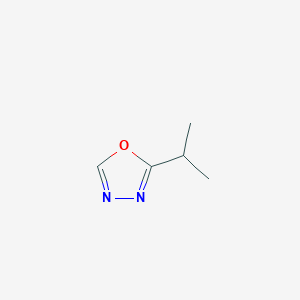
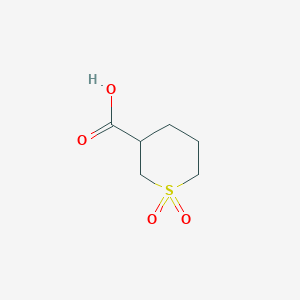
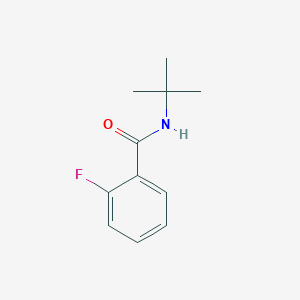
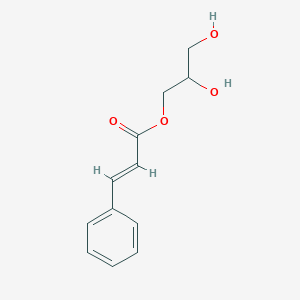
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)
